7-Fluoro-8-methylchroman-4-one
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Overview
Description
7-Fluoro-8-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that serve as significant building blocks in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom at the 7th position and a methyl group at the 8th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and methyl-substituted chromanone precursors.
Methylation: The methyl group at the 8th position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Alcohols, reduced chromanone derivatives.
Substitution: Substituted chromanones with various functional groups.
Scientific Research Applications
7-Fluoro-8-methylchroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis through interactions with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-7-methylchroman-4-one: Similar structure with the fluorine and methyl groups swapped.
7-Fluoro-6-methylchroman-4-one: Similar structure with the methyl group at the 6th position.
7-Fluoro-8-ethylchroman-4-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
7-Fluoro-8-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its interaction with biological targets .
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-fluoro-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 |
InChI Key |
VXMDGXCFAFPEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCC2=O)F |
Origin of Product |
United States |
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